4-Ethynylbenzene-1,2-diol
Overview
Description
4-Ethynylbenzene-1,2-diol is an organic compound with the molecular formula C₈H₆O₂ It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzene-1,2-diol typically involves the introduction of an ethynyl group to a benzene ring that already contains hydroxyl groups. One common method is through the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-ethynyl-1,2-benzoquinone.
Reduction: Formation of 4-ethylbenzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylphenol: Similar structure but lacks the second hydroxyl group.
Catechol: Contains two hydroxyl groups but lacks the ethynyl group.
4-Ethynyl-1,2-benzoquinone: An oxidized form of 4-Ethynylbenzene-1,2-diol.
Uniqueness
This compound is unique due to the presence of both an ethynyl group and two hydroxyl groups on the benzene ring
Properties
IUPAC Name |
4-ethynylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQMKBWJAFJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626826 | |
Record name | 4-Ethynylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366808-04-0 | |
Record name | 4-Ethynylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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